molecular formula C44H82NO8P B1263461 [(2R)-2-[(6Z,9Z)-octadeca-6,9-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-2-[(6Z,9Z)-octadeca-6,9-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B1263461
M. Wt: 784.1 g/mol
InChI Key: BXRLDROZWDUSGM-ZRYFCQOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-2-[(6Z,9Z)-octadeca-6,9-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphatidylcholine, a type of glycerophospholipid. Phosphatidylcholines are a major component of biological membranes and play a crucial role in cell structure and function. This particular compound consists of a glycerol backbone with two fatty acid chains: one with 18 carbon atoms and one double bond at the 9th position (9Z), and another with 18 carbon atoms and two double bonds at the 6th and 9th positions (6Z, 9Z).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2-[(6Z,9Z)-octadeca-6,9-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with the respective fatty acids. The process begins with the activation of the fatty acids, usually through the formation of fatty acyl-CoA derivatives. These activated fatty acids are then esterified to the glycerol backbone in the presence of a catalyst, such as an enzyme or a chemical catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of phosphatidylcholines often involves extraction from natural sources, such as egg yolk or soybeans, followed by purification processes. The extracted phosphatidylcholines can then be modified to obtain specific fatty acid compositions through enzymatic or chemical methods.

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-[(6Z,9Z)-octadeca-6,9-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the fatty acid chains can be oxidized, leading to the formation of hydroperoxides and other oxidation products.

    Hydrolysis: The ester bonds can be hydrolyzed, resulting in the release of free fatty acids and glycerol.

    Substitution: The phosphorylcholine head group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of a catalyst such as iron or copper ions.

    Hydrolysis: Hydrolysis can be catalyzed by acids, bases, or enzymes such as phospholipases.

    Substitution: Substitution reactions may require specific reagents depending on the desired functional group to be introduced.

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Hydrolysis: Free fatty acids and glycerol.

    Substitution: Various phospholipid derivatives depending on the substituent introduced.

Scientific Research Applications

[(2R)-2-[(6Z,9Z)-octadeca-6,9-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has numerous applications in scientific research:

    Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.

    Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.

    Medicine: Explored for its potential in drug delivery systems, particularly in liposomal formulations.

    Industry: Utilized in the formulation of cosmetics and food products due to its emulsifying properties.

Mechanism of Action

The mechanism of action of [(2R)-2-[(6Z,9Z)-octadeca-6,9-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The compound can interact with various proteins and enzymes, affecting signaling pathways and cellular processes. The double bonds in the fatty acid chains also make it susceptible to oxidation, which can generate bioactive lipid mediators involved in inflammation and other physiological responses.

Comparison with Similar Compounds

Similar Compounds

    PC(180/182(9Z,12Z)): A phosphatidylcholine with one saturated fatty acid and one polyunsaturated fatty acid.

    PC(183(6Z,9Z,12Z)/181(9Z)): A phosphatidylcholine with one polyunsaturated fatty acid with three double bonds and one monounsaturated fatty acid.

    PC(182(9Z,12Z)/161(9Z)): A phosphatidylcholine with one polyunsaturated fatty acid and one monounsaturated fatty acid with a shorter chain length.

Uniqueness

[(2R)-2-[(6Z,9Z)-octadeca-6,9-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of fatty acid chains, which confer distinct physical and chemical properties. The presence of both monounsaturated and polyunsaturated fatty acids allows it to participate in a variety of biochemical processes and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C44H82NO8P

Molecular Weight

784.1 g/mol

IUPAC Name

[(2R)-2-[(6Z,9Z)-octadeca-6,9-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C44H82NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,27,29,42H,6-19,24-26,28,30-41H2,1-5H3/b22-20-,23-21-,29-27-/t42-/m1/s1

InChI Key

BXRLDROZWDUSGM-ZRYFCQOPSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC/C=C\C/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R)-2-[(6Z,9Z)-octadeca-6,9-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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[(2R)-2-[(6Z,9Z)-octadeca-6,9-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[(2R)-2-[(6Z,9Z)-octadeca-6,9-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 4
Reactant of Route 4
[(2R)-2-[(6Z,9Z)-octadeca-6,9-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 5
Reactant of Route 5
[(2R)-2-[(6Z,9Z)-octadeca-6,9-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 6
[(2R)-2-[(6Z,9Z)-octadeca-6,9-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

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